2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide
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Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-[({2-[(4-Ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid have been synthesized . Protodeboronation of alkyl boronic esters has been reported, which could potentially be applied in the synthesis of this compound .Scientific Research Applications
Antibacterial and Antifungal Agents
Some derivatives related to the compound have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, 5-Nitroimidazole derivatives showed effectiveness against both bacteria and fungi, indicating potential applications in antimicrobial treatments (Günay et al., 1999).
Synthesis and Biological Activities
Research on the synthesis of similar compounds and their biological activities has been conducted. For example, certain pyrrole derivatives were found to possess cytotoxic activity against gastrointestinal stromal tumor cells, suggesting potential therapeutic applications in cancer treatment (Zykova et al., 2018).
Novel Synthetic Transformations
The compound belongs to a class where novel synthetic transformations are explored, such as the synthesis of 1H-imidazole 3-oxides from amino acid esters (Jasiński et al., 2008). These transformations can lead to the discovery of new compounds with various biological activities.
Antimicrobial Evaluation
Compounds structurally similar to the query compound have been synthesized and evaluated for antimicrobial activities. A series of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, for example, showed significant activity against selected microbial species (Gul et al., 2017).
Potential Antipsychotic Agents
There is research on derivatives that, while not directly matching the query compound, belong to a similar class and have shown potential as antipsychotic agents. These compounds did not interact with dopamine receptors, which is a distinct feature compared to clinically available antipsychotic drugs (Wise et al., 1987).
Properties
IUPAC Name |
2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-4-14-5-7-15(8-6-14)22-18(26)12-27-19-20-9-16(11-24)23(19)10-17(25)21-13(2)3/h5-9,13,24H,4,10-12H2,1-3H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAVLUIFWHNXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC(C)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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